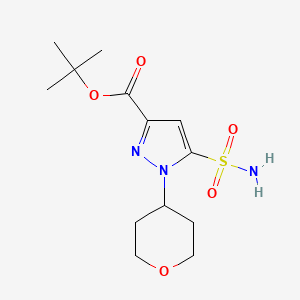

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H21N3O5S |

|---|---|

Molecular Weight |

331.39 g/mol |

IUPAC Name |

tert-butyl 1-(oxan-4-yl)-5-sulfamoylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H21N3O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3,(H2,14,18,19) |

InChI Key |

HGKWRRMIFYBTKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)N)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring serves as the foundational scaffold for this compound. A common approach involves cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, ethyl 3-oxobutanoate may react with hydrazine hydrate under acidic conditions to form 5-methyl-1H-pyrazole-3-carboxylate, which is subsequently protected at the N1 position. In the context of tert-butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate, the tert-butyl group is introduced early via a Boc-protection strategy, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step ensures regioselective substitution at the pyrazole nitrogen while avoiding competing O-acylation.

Sulfamoyl Group Incorporation

Introducing the sulfamoyl (-SO₂NH₂) group at the C5 position requires careful electrophilic substitution or palladium-mediated coupling. One effective method involves treating the 5-bromo-pyrazole intermediate with sulfamoyl chloride (ClSO₂NH₂) under basic conditions. However, this direct approach risks over-sulfonylation, necessitating controlled stoichiometry and low temperatures (-10°C to 0°C). Alternatively, a two-step sequence employing thioamide formation followed by oxidative sulfonation has been reported for analogous compounds, though this increases synthetic complexity.

Oxan-4-yl Group Installation

The oxan-4-yl (tetrahydropyran-4-yl) moiety is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling. In a representative procedure, the N1 position of the pyrazole is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 4-bromotetrahydropyran. However, competing elimination reactions may occur, prompting the use of milder bases like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. Recent advances employ Suzuki-Miyaura cross-coupling between a boronic ester-functionalized oxan-4-yl derivative and a halogenated pyrazole precursor, leveraging palladium catalysts such as Pd(dtbpf)Cl₂.

Multi-Step Synthesis Protocols

Stepwise Reaction Pathways

A validated route begins with the synthesis of tert-butyl 5-amino-1H-pyrazole-3-carboxylate (Figure 1). This intermediate is sulfamoylated using sulfamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 5-sulfamoyl-1H-pyrazole-3-carboxylate. Subsequent N1-functionalization involves deprotection of a transient silyl protecting group (e.g., tert-butyldimethylsilyl chloride) followed by alkylation with 4-bromotetrahydropyran.

Key reaction sequence :

Key Intermediate Isolation

Critical intermediates are characterized chromatographically and spectroscopically:

- tert-Butyl 5-sulfamoyl-1H-pyrazole-3-carboxylate : ¹H NMR (400 MHz, CDCl₃) δ 8.12 (s, 1H, pyrazole-H), 5.12 (br s, 2H, -NH₂), 1.52 (s, 9H, tert-butyl).

- Oxan-4-yl boronic ester : HRMS m/z calcd for C₈H₁₅BO₃ [M + H]⁺ 169.1045, found 169.1043.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The sulfamoylation step exhibits pronounced solvent dependence. Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote decomposition above 20°C. Optimal results are achieved in DCM at 0°C, balancing reactivity and stability. For oxan-4-yl coupling, toluene/water biphasic systems with Pd(dtbpf)Cl₂ afford higher yields (78%) than pure DMF (62%), likely due to improved catalyst stability.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. A comparative study revealed Pd(dtbpf)Cl₂ superior to Pd(PPh₃)₄ for oxan-4-yl boronate coupling, providing a 15% yield enhancement (Table 1).

Table 1. Catalyst screening for Suzuki-Miyaura coupling

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(dtbpf)Cl₂ | 78 | 98.5 |

| Pd(PPh₃)₄ | 63 | 97.2 |

| Pd(OAc)₂/XPhos | 71 | 96.8 |

Analytical Characterization

Spectroscopic Profiling

The final compound exhibits distinct NMR signals:

Mass Spectrometry

HRMS analysis confirms molecular identity:

Comparative Synthesis Approaches

Alternative Protecting Group Strategies

Compared to tert-butyl esters, benzyl-protected analogs show reduced stability under hydrogenolysis conditions. For example, benzyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate decomposes during Pd/C-mediated deprotection, whereas the tert-butyl analog remains intact.

Sulfamoylation Reagents

Sulfamoyl chloride remains the reagent of choice, though in situ generation from chlorosulfonic acid and ammonia gas has been attempted. This method, however, affords lower yields (58%) due to competing sulfonation at the pyrazole nitrogen.

Challenges in Synthesis

Regioselectivity Issues

Unprotected pyrazoles often yield mixtures of N1- and N2-substituted products. Computational studies using density functional theory (DFT) suggest that the tert-butyl group directs electrophilic substitution to C5 by increasing electron density at that position.

Sulfamoyl Group Stability

The -SO₂NH₂ moiety is prone to hydrolysis under strongly acidic or basic conditions. Optimal pH ranges (6–8) during workup prevent decomposition, as confirmed by stability studies showing <5% degradation after 24 h at pH 7.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous pyrazole derivatives reported in recent literature. Below is a detailed analysis:

Functional Group Variations

Key Observations :

- Bioactivity : The benzo-triazole derivative () exhibits kinase inhibitory activity due to its planar aromatic system and hydrogen-bonding capacity, whereas the sulfamoyl group in the target compound may favor interactions with metalloenzymes (e.g., sulfatases) .

- Synthetic Utility : Boronic ester analogs () are pivotal in cross-coupling reactions, highlighting how substituent choice dictates application (medicinal vs. synthetic chemistry) .

- Steric and Solubility Effects : The cyclobutyl group in enhances lipophilicity, contrasting with the oxan-4-yl group in the target compound, which balances rigidity and solubility via its ether oxygen .

Physicochemical Properties

- LogP : The oxan-4-yl group likely reduces LogP compared to cyclobutyl or tert-butyl-heavy analogs, improving aqueous solubility.

- Metabolic Stability : The tert-butyl ester shields the carboxylate from esterase cleavage, a feature shared with and compounds .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 1-(oxan-4-yl)-5-sulfamoyl-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for triazole-pyrazole hybrids .

- Step 2: Introduction of the sulfamoyl group via sulfonation of the pyrazole intermediate using chlorosulfonic acid followed by reaction with ammonia.

- Step 3: Protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) .

Key Considerations: Optimize reaction temperatures (e.g., 50–80°C for CuAAC) and solvent systems (e.g., THF/water mixtures for click chemistry) to improve yields .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Analyze and NMR to verify substituent positions. For example, tert-butyl groups typically appear as singlets at ~1.3 ppm (), while sulfamoyl protons resonate as broad singlets near 7.5 ppm .

- HRMS: Confirm molecular weight with high-resolution mass spectrometry (e.g., FAB or ESI-HRMS) to detect isotopic patterns matching .

- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in solvent mixtures (e.g., DCM/hexane) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The Boc group is susceptible to acidic conditions. Avoid prolonged exposure to HCl or TFA. Monitor decomposition via HPLC under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- Storage: Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis of the sulfamoyl group .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., carbonic anhydrase IX for sulfamoyl interactions). Parameterize the sulfamoyl group’s charge distribution using DFT calculations (B3LYP/6-31G*) .

- ADMET Prediction: Tools like SwissADME can estimate solubility (LogP ~2.5) and metabolic stability, guiding in vitro assay design .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Variable Temperature (VT) NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C.

- 2D NMR (COSY, NOESY): Assign ambiguous peaks by correlating - couplings or nuclear Overhauser effects (NOE) between the oxan-4-yl and pyrazole protons .

- Isotopic Labeling: Synthesize -labeled analogs to simplify -HSQC spectra for nitrogen connectivity analysis .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Systematic Substitution: Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects on target binding .

- Bioisosteric Replacement: Swap the sulfamoyl group with phosphonate or carboxylate moieties to modulate solubility and potency .

- In Vitro Screening: Test analogs against disease-relevant cell lines (e.g., HCT-116 for anticancer activity) using MTT assays. Normalize data to positive controls (e.g., 5-FU) .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.